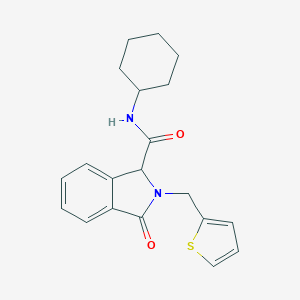![molecular formula C16H11N7O B293186 7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293186.png)
7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazolotriazine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
科学研究应用
7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its anticancer, antiviral, and antibacterial activities. In biochemistry, it has been used as a tool to study protein-protein interactions and enzyme inhibition. In materials science, it has been explored for its potential in the development of organic semiconductors and dyes.
作用机制
The mechanism of action of 7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one is not fully understood. However, studies have shown that this compound can interact with various biomolecules, including proteins and nucleic acids. It has been shown to inhibit the activity of some enzymes, including DNA topoisomerase II and acetylcholinesterase. It has also been shown to bind to the ATP-binding site of protein kinases, inhibiting their activity.
Biochemical and Physiological Effects:
7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. It has also been shown to have antiviral activity against herpes simplex virus and dengue virus. In addition, this compound has been shown to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
One of the advantages of using 7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one in lab experiments is its potential applications in various fields. This compound has been shown to have anticancer, antiviral, and antibacterial activities, making it a potential candidate for drug development. In addition, this compound can be synthesized using various methods, making it easily accessible for research purposes. However, one of the limitations of using this compound is its potential toxicity. In vitro studies have shown that this compound can be toxic to some cells at high concentrations, and further studies are needed to determine its safety for use in vivo.
未来方向
There are several future directions for the research on 7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one. One direction is to further explore its potential applications in drug development. This compound has been shown to have anticancer, antiviral, and antibacterial activities, and further studies are needed to determine its efficacy and safety for use in vivo. Another direction is to study its mechanism of action in more detail. Although some studies have been conducted, the exact mechanism of action of this compound is not fully understood. Finally, this compound can be explored for its potential applications in materials science. Its unique chemical structure makes it a potential candidate for the development of organic semiconductors and dyes.
合成方法
7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one can be synthesized using various methods. One of the commonly used methods is the reaction of 3-pyridinecarboxaldehyde and 5-aminopyrazole-4-carboxamide in the presence of glacial acetic acid and acetic anhydride. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 3-pyridinecarboxaldehyde and 5-aminopyrazole-4-carboxylic acid with triethyl orthoformate and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the product is purified using column chromatography.
属性
分子式 |
C16H11N7O |
|---|---|
分子量 |
317.3 g/mol |
IUPAC 名称 |
7-phenyl-3-[(E)-pyridin-3-ylmethylideneamino]pyrazolo[3,4-d]triazin-4-one |
InChI |
InChI=1S/C16H11N7O/c24-16-14-11-18-22(13-6-2-1-3-7-13)15(14)20-21-23(16)19-10-12-5-4-8-17-9-12/h1-11H/b19-10+ |
InChI 键 |
FRCHNHOPBPYRRB-VXLYETTFSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(N=N3)/N=C/C4=CN=CC=C4 |
SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(N=N3)N=CC4=CN=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(N=N3)N=CC4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzaldehyde (5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B293103.png)
![2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293105.png)
![1-({4-allyl-5-[3-amino-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetone](/img/structure/B293106.png)
![2-{[5-(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293107.png)
![(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B293108.png)
![{[5-(2-{5-[(cyanomethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B293109.png)
![3-{[(4-Phenyl-1-piperazinyl)methylene]amino}[1,3]thiazolo[3,2-a]benzimidazole-2-carbonitrile](/img/structure/B293110.png)
![5-[2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293111.png)
![2-{[5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B293117.png)
![5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293118.png)
![2-benzyl-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293119.png)

![Ethyl {[6-(4-chlorophenyl)-3-cyano-4-phenyl-2-pyridinyl]oxy}acetate](/img/structure/B293126.png)
![Ethyl 4-methyl-6-phenyl-3-({[3-(trifluoromethyl)anilino]carbonyl}amino)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B293127.png)